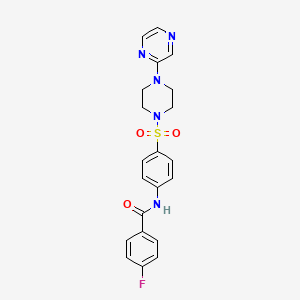

![molecular formula C20H15ClFN5O2 B2500239 2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-(3-氟苯基)乙酰胺 CAS No. 941972-90-3](/img/structure/B2500239.png)

2-(1-(3-氯苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-(3-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

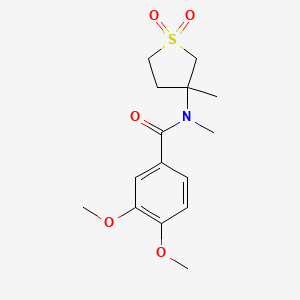

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines has also been reported .Molecular Structure Analysis

The molecular formula of the compound is C20H15ClFN5O2 and it has a molecular weight of 411.82.Chemical Reactions Analysis

The compound is part of a class of compounds that have been synthesized via reactions of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .科学研究应用

抗癌研究

该化合物在抗癌研究中显示出潜力,因为它能够抑制参与癌细胞增殖的特定酶和途径。 其结构使其能够与癌细胞受体相互作用,可能导致恶性细胞凋亡(程序性细胞死亡) .

抗炎研究

该化合物的结构表明它可能具有抗炎特性。 研究人员正在探索其抑制炎症介质的能力,这可能使其在治疗类风湿性关节炎和炎症性肠病等慢性炎症性疾病方面有用 .

神经保护剂

在神经保护研究中,该化合物正在被研究其保护神经元免受损伤的潜力。 它能够穿过血脑屏障并与神经受体相互作用,使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物 .

抗菌活性

该化合物也正在被研究其抗菌特性。 其独特的化学结构可能使其能够破坏细菌细胞壁或抑制细菌必需的酶,使其成为新抗生素开发的潜在候选药物 .

心血管研究

在心血管研究中,该化合物正在被研究其对心脏健康的潜在影响。 研究人员正在检查其调节血压和心率的能力,这可能导致治疗高血压和其他心血管疾病的新方法 .

抗氧化特性

该化合物的潜在抗氧化特性在专注于减少氧化应激的研究中引起关注。通过中和自由基,它可以帮助预防或治疗与氧化损伤相关的疾病,例如某些癌症和心血管疾病。

这些应用突出了该化合物在各个科学研究领域的通用性和潜力。如果您需要有关任何特定应用的更详细信息,请随时提问!

作用机制

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity. This prevents the downstream signaling of necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially control the progression of inflammatory diseases.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis signaling pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis. By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby preventing cell death and reducing inflammation.

Result of Action

The inhibition of RIPK1 by the compound results in the suppression of necroptosis . This can lead to a decrease in inflammation and cell death, which may be beneficial in the treatment of various inflammatory diseases.

安全和危害

The compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

未来方向

属性

IUPAC Name |

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-7-2-4-13(21)8-16)19(17)20(29)26(25-12)11-18(28)24-15-6-3-5-14(22)9-15/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPURUPXFTMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)